Bosutinib Monohydrate is the monohydrate form of bosutinib, a synthetic quinolone derivative and dual kinase inhibitor that targets both Abl and Src kinases with potential antineoplastic activity. Unlike imatinib, bosutinib inhibits the autophosphorylation of both Abl and Src kinases, resulting in inhibition of cell growth and apoptosis. Because of the dual mechanism of action, this agent may have activity in resistant CML disease, other myeloid malignancies and solid tumors. Abl kinase is upregulated in the presence of the abnormal Bcr-abl fusion protein which is commonly associated with chronic myeloid leukemia (CML). Overexpression of specific Src kinases is also associated with the imatinib-resistant CML phenotype.
See also: Bosutinib (has active moiety).
Bosutinib monohydrate
CAS No.: 918639-08-4
VCID: VC1571439
Molecular Formula: C26H31Cl2N5O4
Molecular Weight: 548.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Bosutinib monohydrate is a pharmaceutical compound used in the treatment of chronic myelogenous leukemia (CML), particularly in cases where patients have developed resistance or intolerance to prior therapies. It is marketed under the brand name Bosulif and is a potent dual inhibitor of Src and ABL tyrosine kinases . Mechanism of ActionBosutinib acts as an ATP-competitive inhibitor of the BCR-ABL tyrosine kinase, which is a key driver in the pathogenesis of CML due to the Philadelphia chromosome . Additionally, it inhibits Src family kinases, including Src, Lyn, and Hck, and has activity against platelet-derived growth factor receptors and vascular endothelial growth factor receptors . Bosutinib is effective against most imatinib-resistant BCR-ABL mutations, except for T315I and V299L . Clinical Use and EfficacyBosutinib is approved for the treatment of adults with Philadelphia chromosome-positive (Ph+) CML who are resistant or intolerant to prior therapy . Clinical trials have demonstrated its efficacy in achieving major cytogenetic responses in patients with chronic phase CML and in those with advanced phases of the disease . Efficacy Data
Source: European Medicines Agency . Pharmacokinetics and MetabolismBosutinib is metabolized primarily by CYP3A4, and its plasma levels can be affected by inhibitors or inducers of this enzyme . In a study using radiolabeled bosutinib, it was found that only 3% of the dose is excreted in the urine, with the majority being eliminated through other pathways . Pharmacokinetic Parameters
Safety ProfileBosutinib is generally well-tolerated, with common side effects including diarrhea, which is often manageable and self-limiting . Unlike some other tyrosine kinase inhibitors, bosutinib does not typically cause significant cardiovascular side effects . Contraindications
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CAS No. | 918639-08-4 | ||||||||||||||||
Product Name | Bosutinib monohydrate | ||||||||||||||||
Molecular Formula | C26H31Cl2N5O4 | ||||||||||||||||
Molecular Weight | 548.5 g/mol | ||||||||||||||||
IUPAC Name | 4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile;hydrate | ||||||||||||||||
Standard InChI | InChI=1S/C26H29Cl2N5O3.H2O/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27;/h11-14,16H,4-10H2,1-3H3,(H,30,31);1H2 | ||||||||||||||||
Standard InChIKey | BXPOSPOKHGNMEP-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC.O | ||||||||||||||||
Canonical SMILES | CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC.O | ||||||||||||||||
PubChem Compound | 11990828 | ||||||||||||||||
Last Modified | Apr 15 2024 |
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